1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
Overview
Description
1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group attached to a urea moiety, which is further connected to a 1,1-dioxidotetrahydrothiophene ring. The presence of the sulfone group (1,1-dioxide) in the tetrahydrothiophene ring imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its oxidation to form the sulfone group. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the urea moiety by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of higher oxidation state products such as sulfoxides or sulfones.
Reduction: Formation of sulfide or sulfoxide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfone group plays a crucial role in its binding affinity and specificity, while the benzyl and urea moieties contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Uniqueness
1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea stands out due to its unique combination of a benzyl group, urea moiety, and sulfone-containing tetrahydrothiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-(1,1-dioxothiolan-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-12(13-8-10-4-2-1-3-5-10)14-11-6-7-18(16,17)9-11/h1-5,11H,6-9H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDOYGWKMPCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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